
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-, also known as BPBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPBM belongs to the class of benzoxazolone derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- is primarily based on its ability to interact with various neurotransmitter receptors in the brain, including dopamine and serotonin receptors. 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- acts as a potent antagonist of dopamine D2 receptors, which are known to be overactive in patients with schizophrenia. By blocking the activity of these receptors, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can help reduce the symptoms of schizophrenia, such as hallucinations and delusions. Additionally, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- also exhibits significant affinity for serotonin 5-HT1A and 5-HT2A receptors, which can further enhance its therapeutic effects.
生化和生理效应
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. Studies have demonstrated that 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can increase the release of dopamine and serotonin in the brain, which can help improve mood and reduce symptoms of depression and anxiety. Additionally, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has also been found to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which can further enhance its therapeutic effects.
实验室实验的优点和局限性
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. Moreover, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- is relatively easy to synthesize and can be obtained in large quantities, making it a useful tool for studying the mechanisms of action of antipsychotic drugs. However, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- also has certain limitations, including its potential toxicity and the lack of data on its long-term effects on the brain.
未来方向
There are several future directions for research on 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-, including the development of novel antipsychotic drugs based on its structure and mechanism of action. Moreover, further studies are needed to investigate the long-term effects of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- on the brain and its potential for the treatment of other psychiatric disorders, such as bipolar disorder and major depression. Additionally, the use of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- as a tool for studying the mechanisms of action of antipsychotic drugs could lead to the development of more effective and safer treatments for schizophrenia and other psychotic disorders.
合成方法
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can be synthesized through a multi-step process involving the reaction of 6-aminobenzoxazolone with benzoyl chloride, followed by the condensation of the resulting product with 4-phenylpiperidine and formaldehyde. The final product is obtained through purification and characterization using various spectroscopic techniques.
科学研究应用
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel antipsychotic agents. Several studies have shown that 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- exhibits potent dopamine D2 receptor antagonism, which is a key mechanism of action for antipsychotic drugs. Moreover, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has also been found to possess significant affinity for serotonin 5-HT1A and 5-HT2A receptors, which are known to play a crucial role in the pathophysiology of schizophrenia.
属性
CAS 编号 |
104837-20-9 |
|---|---|
产品名称 |
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- |
分子式 |
C26H24N2O3 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
6-benzoyl-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C26H24N2O3/c29-25(21-9-5-2-6-10-21)22-11-12-23-24(17-22)31-26(30)28(23)18-27-15-13-20(14-16-27)19-7-3-1-4-8-19/h1-12,17,20H,13-16,18H2 |
InChI 键 |
UITMRROVDZOFKO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C=C4)C(=O)C5=CC=CC=C5)OC3=O |
规范 SMILES |
C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C=C4)C(=O)C5=CC=CC=C5)OC3=O |
其他 CAS 编号 |
104837-20-9 |
同义词 |
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



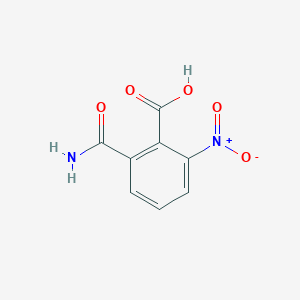


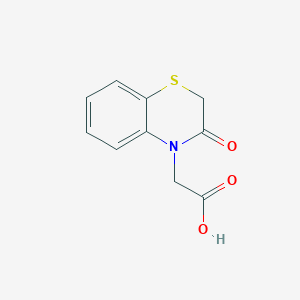
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
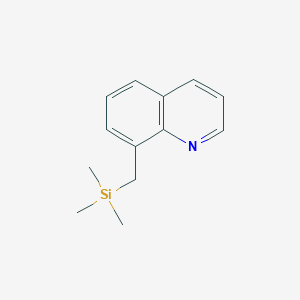
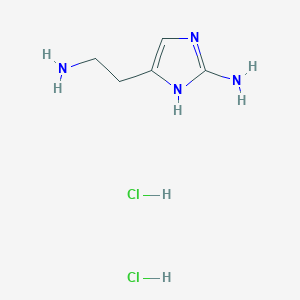
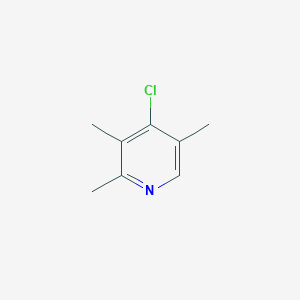
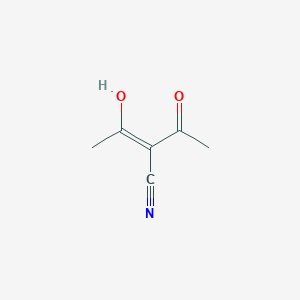
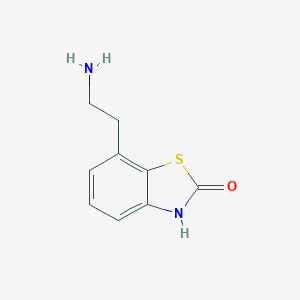
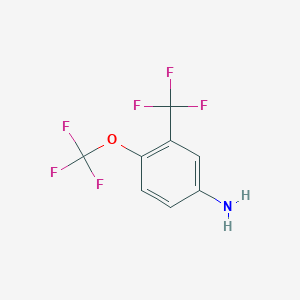
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)
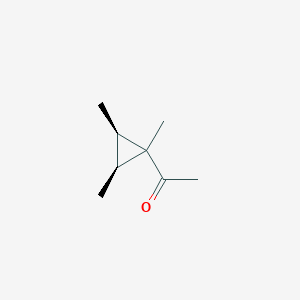
![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)